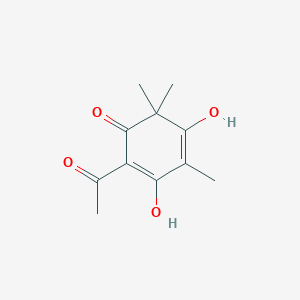![molecular formula C11H15N B14465430 Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- CAS No. 72928-05-3](/img/structure/B14465430.png)
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- is a chemical compound with the molecular formula C11H15N. It is characterized by a bicyclic structure, which includes a norbornene ring system fused with a nitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- typically involves the reaction of norbornene derivatives with nitrile-containing reagents. One common method includes the use of a Grignard reagent, which reacts with a nitrile to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. Catalysts and advanced purification techniques, such as distillation and chromatography, are often employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins
Mécanisme D'action
The mechanism by which Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-: Similar in structure but contains an ethanol group instead of a nitrile group.
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacks the nitrile group
Uniqueness
Butanenitrile, 3-bicyclo[22Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
72928-05-3 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
3-(2-bicyclo[2.2.1]heptanylidene)butanenitrile |
InChI |
InChI=1S/C11H15N/c1-8(4-5-12)11-7-9-2-3-10(11)6-9/h9-10H,2-4,6-7H2,1H3 |
Clé InChI |
LCCCGWWVPRIPBC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CC2CCC1C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


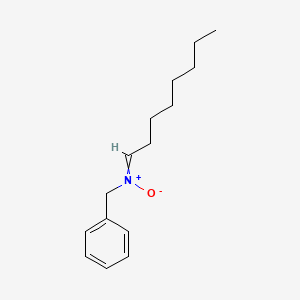
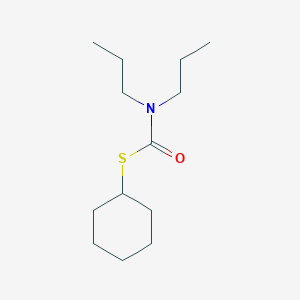
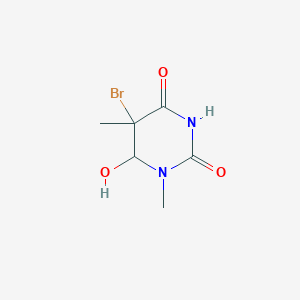
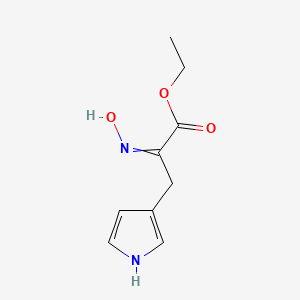
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
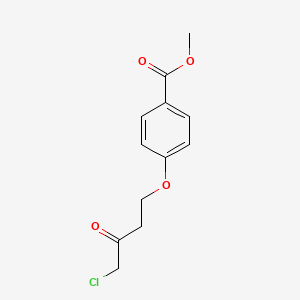

silane](/img/structure/B14465391.png)

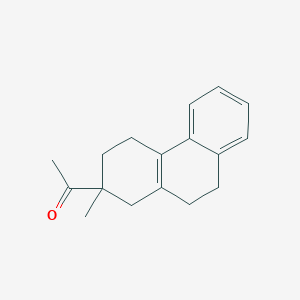
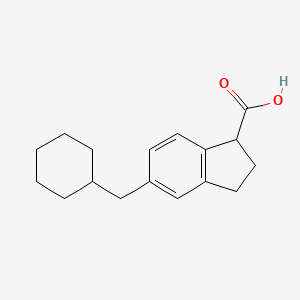
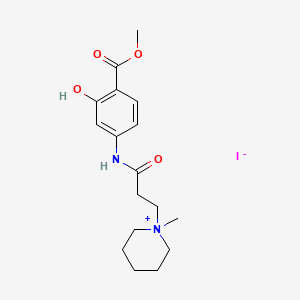
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
